molecular formula C17H19N3O B2571375 3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396879-93-8

3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No. B2571375
CAS RN: 1396879-93-8
M. Wt: 281.359
InChI Key: KPZPHSBIAKNPEO-UHFFFAOYSA-N
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Description

“3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Novel benzamide derivatives have been synthesized and evaluated for their antibacterial activities. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized and showed antibacterial effects against both Gram-negative and Gram-positive bacteria, highlighting the potential of benzamide derivatives in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).

Colorimetric Sensing

Benzamide derivatives have been explored for their application in colorimetric sensing. A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated their ability to detect fluoride anions through a color transition, suggesting their potential in environmental monitoring and analytical chemistry (Younes et al., 2020).

Metal Complex Formation and Bioactivity

The formation of metal complexes with benzamide derivatives and their bioactivity has been investigated. Copper and cobalt complexes of certain benzamide derivatives were synthesized, and their structural features were analyzed. These complexes showed significant in vitro antibacterial activity against various bacterial strains, indicating the potential for medicinal applications (Khatiwora et al., 2013).

Safety and Hazards

The safety and hazards associated with “3-cyano-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide” are not specified in the available literature .

properties

IUPAC Name

3-cyano-N-(4-piperidin-1-ylbut-2-ynyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-15-7-6-8-16(13-15)17(21)19-9-2-5-12-20-10-3-1-4-11-20/h6-8,13H,1,3-4,9-12H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZPHSBIAKNPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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